2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Overview
Description
This compound is also known as dactolisib . It is a complex organic molecule with a molecular formula of C21H17BrN4O .
Synthesis Analysis
The synthesis of this compound on a commercial scale has been described in the literature . The key step in the synthesis is a Pd-catalyzed Suzuki coupling of 2-[4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile to 3-quinoline boronic acid .Molecular Structure Analysis
The molecular weight of this compound is 421.29 . Unfortunately, I could not find more detailed information about the molecular structure of this compound.Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is a Pd-catalyzed Suzuki coupling .Physical and Chemical Properties Analysis
This compound has a molecular weight of 421.29 . Unfortunately, I could not find more detailed information about the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of heterocyclic chemistry has led to the development of synthetic methodologies for compounds with imidazo[4,5-c]quinoline cores, such as the compound . These methodologies often involve multi-step synthetic routes, starting from basic heterocyclic precursors. Key steps might include reactions like nitration, chlorination, alkylation, reduction, and substitution to introduce various functional groups, facilitating the synthesis of a wide range of derivatives for further testing (Fei Lei et al., 2015).
Medicinal Chemistry Applications
The imidazo[4,5-c]quinoline core structure is of significant interest in medicinal chemistry due to its potential biological activities. Compounds with this core have been synthesized and evaluated for their anti-cancer properties. For example, derivatives have been explored for their ability to inhibit cancer cell proliferation, showing promise in drug discovery efforts targeting various cancer types (Yadagiri Thigulla et al., 2016). Additionally, the antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives, including those with pyridinium moieties, has been investigated, revealing their effectiveness against bacteria and fungi, which underscores the potential for developing new antimicrobial agents (A. Kalinin et al., 2013).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the compound could potentially have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as imidazole derivatives, have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These compounds can interact with multiple receptors, which makes them useful in the development of new therapeutic agents .
Cellular Effects
Given its structural similarity to other bioactive compounds, it is likely that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the key step in the synthesis of similar compounds involves a Pd-catalyzed Suzuki coupling . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile in animal models have not been reported yet. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to the presence of targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[4-(8-bromo-3-methyl-2-oxoimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O/c1-21(2,12-23)13-4-7-15(8-5-13)26-19-16-10-14(22)6-9-17(16)24-11-18(19)25(3)20(26)27/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWUWGWDTHMGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655023 | |
Record name | 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915019-50-0 | |
Record name | 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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